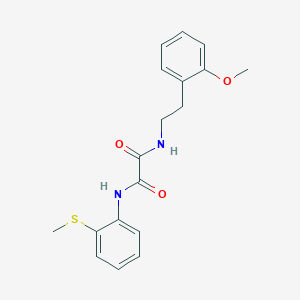

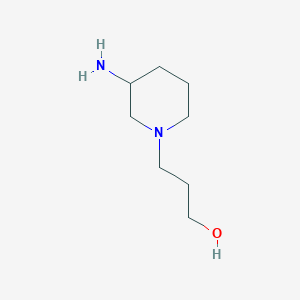

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide" is not directly studied in the provided papers. However, the papers do discuss related compounds that can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the first paper investigates N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides and their conformers, which share some structural similarities with the target compound, such as the presence of a methoxy group and a phenylthio moiety . The second paper discusses the synthesis of a heterocycle from phenylmethanesulfamide and dimethyl oxalate, which is relevant to the synthesis aspect of oxalamides . The third paper examines N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, which are structurally related to the target compound and provide information on stereochemical and electronic interactions .

Synthesis Analysis

The synthesis of oxalamide derivatives can involve multiple steps and intermediates. The second paper suggests that the synthesis of a related heterocycle involves a two-stage process with the formation of a linear intermediate followed by cyclization . This information could be extrapolated to suggest that the synthesis of "N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide" might also involve a multi-step process with the potential formation of intermediates that could undergo further reactions to yield the final product.

Molecular Structure Analysis

The molecular structure of compounds similar to the target oxalamide is influenced by various intramolecular interactions. The first paper indicates that different conformers can exist for a compound, and their stability is influenced by factors such as solvent polarity and intramolecular hydrogen bonding . The third paper also supports the existence of multiple conformers and diastereomers, which are stabilized by electrostatic interactions and intramolecular hydrogen bonds . These findings suggest that "N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide" would likely exhibit a complex conformational landscape influenced by similar interactions.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the target compound. However, the related compounds studied show that the presence of substituents can affect the reactivity and the types of chemical reactions that these compounds can undergo. For example, the presence of a nitro group can influence the acidity of adjacent hydrogen atoms and the stabilization of certain conformers . This implies that the substituents on the target oxalamide could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds studied in the papers. The spectroscopic studies in the first paper reveal that the IR carbonyl band can provide information about the conformers present in solution and their relative stabilities . The third paper's analysis of 1H NMR spectra and X-ray diffraction analysis provides insights into the stereochemistry and electronic interactions of the compounds . These techniques could be applied to "N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide" to deduce its physical and chemical properties, such as solubility, stability, and electronic structure.

科学的研究の応用

Environmental Remediation

The research on compounds structurally related to N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, such as metolachlor and methyl parathion, has shown promising applications in environmental remediation. Metolachlor, a compound with structural similarities, was rapidly decomposed in water using a photoassisted Fenton reaction, demonstrating a potential approach for the detoxification of water contaminated with similar compounds. This process led to the complete mineralization of metolachlor, indicating a non-selective attack on the molecule and suggesting that similar compounds, including N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, could be effectively degraded in environmental settings (Pignatello & Sun, 1995).

Pharmaceutical Research

Compounds with structural similarities to N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, such as TZT-1027, have been explored in pharmaceutical research, particularly in cancer therapy. TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, has undergone Phase I and pharmacokinetic studies for its application in treating advanced solid tumors. These studies assessed the dose-limiting toxicities, determined the maximum tolerated dose, and studied the pharmacokinetics, highlighting the potential therapeutic applications of structurally related compounds (de Jonge et al., 2005).

Chemical Synthesis and Molecular Structure

In the realm of chemical synthesis, novel approaches have been developed for the synthesis of di- and mono-oxalamides, which are structurally related to N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide. A novel one-pot synthetic approach has been applied for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility and potential of similar compounds in synthetic organic chemistry (Mamedov et al., 2016).

Material Science and Electronics

In material science, compounds like 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, which share structural features with N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, have been investigated for their potential in electronics. Specifically, this compound has been utilized as a strong n-type dopant for fullerene C60, demonstrating the highest conductivity reported to date for molecular n-type conductors. This highlights the potential of similar compounds in the development of organic electronic devices (Wei et al., 2012).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with opioid receptors

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The compound’s interaction with its targets could lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence pathways related to pain perception and inflammation . The compound’s effects on these pathways could lead to downstream effects such as changes in cellular signaling, gene expression, and physiological responses .

Pharmacokinetics

Similar compounds have been found to be well-absorbed and distributed throughout the body . The compound may be metabolized by enzymes in the liver and excreted through the kidneys . These properties could influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to have analgesic effects, suggesting that this compound may also influence pain perception

Action Environment

The action, efficacy, and stability of N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide could be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

特性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEQTIZFMPKZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)